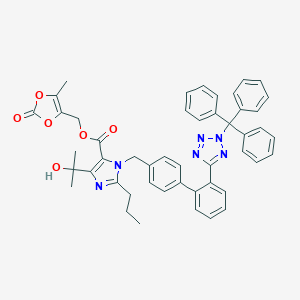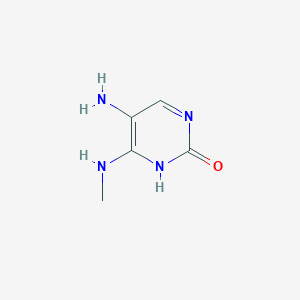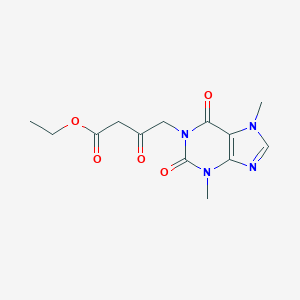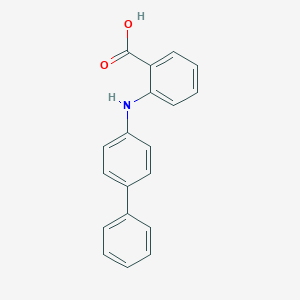
Anthranilic acid, N-(4-biphenylyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(4-biphenylyl)- is a chemical compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized by several methods, including the reaction of biphenyl with nitric acid and subsequent reaction with sodium hydroxide. The compound has been found to have potential therapeutic applications due to its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
Anthranilic acid, N-(4-biphenylyl)- inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Anthranilic acid, N-(4-biphenylyl)- has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been found to have antimicrobial properties, which may be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
Anthranilic acid, N-(4-biphenylyl)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been found to have potential therapeutic applications, making it a useful compound for drug discovery. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of Anthranilic acid, N-(4-biphenylyl)-. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in humans. Additionally, the compound's antioxidant and antimicrobial properties may be further investigated for potential medical applications. Overall, Anthranilic acid, N-(4-biphenylyl)- has shown promise in several scientific research applications and may have potential therapeutic applications in the future.
Méthodes De Synthèse
Anthranilic acid, N-(4-biphenylyl)- can be synthesized by several methods. One of the most common methods is the reaction of biphenyl with nitric acid to form 4-nitrobiphenyl. The 4-nitrobiphenyl is then reduced with sodium hydroxide to form the target compound. Another method involves the reaction of biphenyl with sulfuric acid and nitric acid to form 4-nitrobiphenyl, which is then reduced with sodium sulfide to form the target compound.
Applications De Recherche Scientifique
Anthranilic acid, N-(4-biphenylyl)- has been used in several scientific research applications. It has been found to have potential therapeutic applications due to its mechanism of action and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models.
Propriétés
Numéro CAS |
101895-15-2 |
|---|---|
Nom du produit |
Anthranilic acid, N-(4-biphenylyl)- |
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22) |
Clé InChI |
VSICPUMVMJXLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Autres numéros CAS |
101895-15-2 |
Synonymes |
N-(4-Biphenylyl)anthranilic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
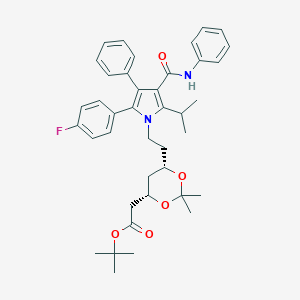
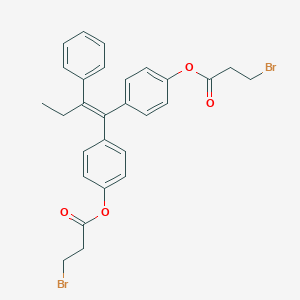
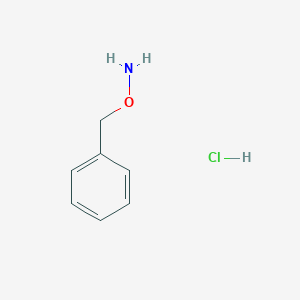
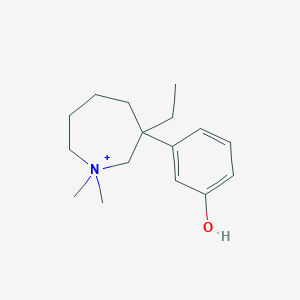
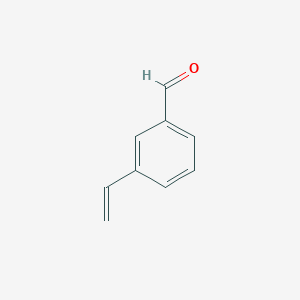
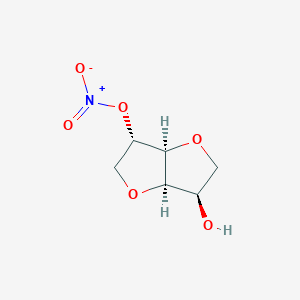
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
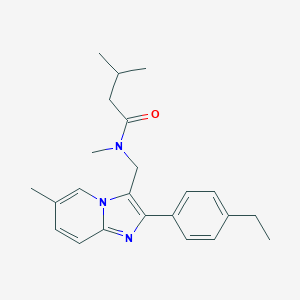
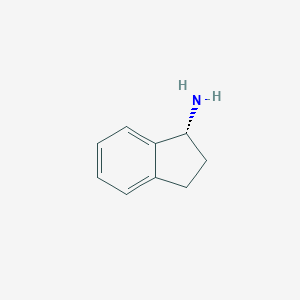
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
